molecular formula C38H48NOPS B14755609 [S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide

[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide

Cat. No.: B14755609
M. Wt: 597.8 g/mol
InChI Key: QFFCRNRZGCZTNL-YLENAPDTSA-N
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Description

[S®]-N-(®-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the production of chiral molecules, which are essential in pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-(®-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide typically involves the following steps:

    Formation of the Phosphine Ligand: The diphenylphosphino group is introduced to the phenyl ring through a palladium-catalyzed coupling reaction.

    Attachment of the Sulfinamide Group: The sulfinamide group is attached to the phosphine ligand through a nucleophilic substitution reaction.

    Chiral Resolution: The final compound is resolved into its enantiomers using chiral chromatography or crystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-(®-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to form amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

[S®]-N-(®-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide is widely used in scientific research, particularly in:

    Chemistry: As a chiral ligand in asymmetric catalysis, it facilitates the synthesis of enantiomerically pure compounds.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It aids in the development of chiral drugs with improved efficacy and reduced side effects.

    Industry: It is employed in the production of fine chemicals and agrochemicals.

Mechanism of Action

The compound exerts its effects through its chiral phosphine ligand, which coordinates with metal catalysts to form chiral complexes. These complexes facilitate enantioselective reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets include transition metals such as palladium, rhodium, and ruthenium, which are commonly used in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[S®]-N-(®-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide is unique due to its specific chiral configuration and the presence of both phosphine and sulfinamide groups. This combination enhances its ability to induce high enantioselectivity in catalytic reactions, making it more effective than similar compounds in certain applications.

Properties

Molecular Formula

C38H48NOPS

Molecular Weight

597.8 g/mol

IUPAC Name

(R)-N-[(R)-(2-diphenylphosphanylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C38H48NOPS/c1-26(2)29-24-33(27(3)4)36(34(25-29)28(5)6)37(39-42(40)38(7,8)9)32-22-16-17-23-35(32)41(30-18-12-10-13-19-30)31-20-14-11-15-21-31/h10-28,37,39H,1-9H3/t37-,42+/m0/s1

InChI Key

QFFCRNRZGCZTNL-YLENAPDTSA-N

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)[C@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N[S@](=O)C(C)(C)C)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C

Origin of Product

United States

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